![molecular formula C6H7NO2S B084868 (2-Methyl-1,3-thiazol-4-yl)acetic acid CAS No. 13797-62-1](/img/structure/B84868.png)
(2-Methyl-1,3-thiazol-4-yl)acetic acid
Overview
Description
(2-Methyl-1,3-thiazol-4-yl)acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-methyl-1,3-thiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
(2-Methyl-1,3-thiazol-4-yl)acetic acid is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and contribute to the development of novel therapeutic agents. Research indicates that derivatives of this compound may exhibit improved pharmacokinetic profiles and biological activity against various diseases .
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against certain bacterial and fungal strains. This property positions it as a potential candidate for treating infections and inflammatory conditions. The compound's interaction with biological targets has been explored using molecular docking simulations, providing insights into its mechanism of action.
Agricultural Chemicals
Formulation of Agrochemicals
In agriculture, this compound is incorporated into formulations for pest control and crop protection. Its effectiveness in these applications supports sustainable agricultural practices by providing environmentally friendly solutions to pest management .
Biochemical Research
Enzyme Interaction Studies
Researchers leverage the unique properties of this compound to study enzyme interactions and metabolic pathways. This research contributes to advancements in biochemistry and molecular biology by elucidating the roles of specific enzymes in cellular processes .
Material Science
Development of Specialty Polymers
The compound is also applied in material science for developing specialty polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors, making it suitable for various industrial applications .
Analytical Chemistry
Standard in Analytical Methods
In analytical chemistry, this compound serves as a standard for quantifying related compounds across various samples. This application ensures the reliability and accuracy of research findings in different scientific studies .
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the acetic acid moiety.
4-Methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position on the ring.
2-Amino-1,3-thiazole-4-acetic acid: A related compound with an amino group instead of a methyl group.
Uniqueness
(2-Methyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both the thiazole ring and the acetic acid moiety, which confer distinct chemical reactivity and biological activity
Biological Activity
(2-Methyl-1,3-thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention in scientific research due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a thiazole ring with a methyl group at the 2-position and an acetic acid functional group. This unique structure contributes to its reactivity and biological activity.
Thiazole derivatives like this compound interact with various biological targets through several mechanisms:
- Receptor Binding : Thiazole compounds exhibit high affinity for multiple receptors, influencing various cellular processes.
- Enzymatic Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Electrophilic and Nucleophilic Reactions : The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that this compound displays significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
This compound | 0.23–0.7 | 0.47–0.94 |
Ampicillin | 0.10 | 0.15 |
Antifungal Activity
The compound also exhibits antifungal properties, with studies showing MIC values ranging from 0.06 to 0.47 mg/mL against several fungal strains .
Anticancer Potential
In vitro studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and activation of pro-apoptotic proteins .
Study on Antimicrobial Efficacy
A study focused on the synthesis and evaluation of thiazole derivatives found that those similar to this compound displayed potent antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . The structure–activity relationship indicated that modifications on the thiazole ring significantly influenced antimicrobial potency.
Evaluation of Anticancer Effects
Another study investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in triple-negative breast cancer cells by modulating mitochondrial pathways and activating caspases .
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCFWJNYLJRLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357595 | |
Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13797-62-1 | |
Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Methyl-1,3-thiazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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